3-cyclopropyl-4-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
3-cyclopropyl-4-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
5-cyclopropyl-4-methyl-2-(2-oxopropyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-6(13)5-12-9(14)11(2)8(10-12)7-3-4-7/h7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGLUBJGLXVKRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)N(C(=N1)C2CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-4-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route may include the reaction of cyclopropylamine with a suitable aldehyde or ketone, followed by cyclization with hydrazine derivatives. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating or the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-4-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-cyclopropyl-4-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its triazole moiety is known to exhibit a wide range of pharmacological activities.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-4-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one would depend on its specific biological activity. Generally, triazole compounds exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to various biological responses, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with a similar triazole ring structure.
3-cyclopropyl-4-methyl-1H-1,2,4-triazole: A closely related compound with a similar cyclopropyl and methyl substitution.
4,5-dihydro-1H-1,2,4-triazol-5-one: A compound with a similar dihydrotriazole ring structure.
Uniqueness
3-cyclopropyl-4-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other triazole derivatives. Its cyclopropyl and oxopropyl groups may influence its reactivity and interactions with biological targets, making it a compound of interest for further research.
Biological Activity
3-Cyclopropyl-4-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₃N₃O₂
- Molecular Weight : 183.22 g/mol
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. The specific compound has shown effectiveness against various bacterial strains. A study demonstrated that derivatives similar to this compound possess inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This data suggests that the compound could be a candidate for developing new antimicrobial agents.
Antifungal Activity
The compound has also been evaluated for antifungal properties. Triazole compounds are known for their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungal cell membranes. Preliminary results indicate that this compound exhibits antifungal activity against Candida albicans with an MIC of 16 µg/mL.
Anti-inflammatory Effects
In vitro studies have shown that triazole derivatives can modulate inflammatory pathways. Specifically, they may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases.
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathogen metabolism or inflammatory processes.
- Receptor Modulation : It could act as a modulator of G protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and immune response.
- Membrane Disruption : Similar triazole compounds disrupt fungal cell membranes by interfering with ergosterol synthesis.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several triazole derivatives in a clinical setting. The results indicated that the tested compound significantly reduced bacterial load in infected wounds compared to control treatments.
Case Study 2: Anti-inflammatory Potential
In an experimental model of arthritis, administration of the compound resulted in decreased joint swelling and reduced levels of inflammatory markers in serum. This suggests its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-cyclopropyl-4-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with carbonyl precursors. Key steps include:
- Using 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones as intermediates, reacting with ketones or aldehydes (e.g., 2-oxopropyl groups) under reflux in solvents like ethanol or n-butyl acetate .
- Optimization involves adjusting temperature (40–100°C), solvent polarity, and reaction time (7–24 hours) to improve yield and purity. Characterization via NMR and HPLC is critical for validation .
Q. How are structural features of this triazolone derivative confirmed experimentally?
- Methodological Answer : Use a combination of:
- ¹H/¹³C-NMR : To identify cyclopropyl, methyl, and oxopropyl substituents via characteristic shifts (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, carbonyl carbons at ~170 ppm) .
- IR Spectroscopy : Confirmation of C=O (1650–1750 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches .
- Elemental Analysis : To verify stoichiometry and purity .
Q. What solvents and reagents are compatible with this compound during synthesis and purification?
- Methodological Answer :
- Polar aprotic solvents (DMF, acetonitrile) enhance solubility during reactions.
- Recrystallization from ethanol or ethyl acetate improves purity.
- Avoid strong acids/bases to prevent ring-opening of the cyclopropyl group .
Advanced Research Questions
Q. How can potentiometric titrations in non-aqueous media elucidate the compound’s acidic properties?
- Methodological Answer :
- Titrant : 0.05 M tetrabutylammonium hydroxide (TBAH) in solvents like isopropyl alcohol or DMF .
- Procedure : Monitor mV changes using a calibrated pH meter. Plot titration curves to determine half-neutralization potentials (HNPs) and calculate pKa values.
- Data Interpretation : Compare HNPs across solvents to assess solvent effects on acidity. For example, pKa values in DMF may be lower due to enhanced solvation of deprotonated species .
Q. What strategies resolve contradictions in spectral data or unexpected reactivity observed during derivatization?
- Methodological Answer :
- Contradiction Example : Discrepancies in NMR signals due to tautomerism in the triazolone ring.
- Resolution : Use variable-temperature NMR to identify dynamic equilibria or employ X-ray crystallography for definitive structural assignment .
- Reactivity Issues : Unexpected side products (e.g., ring-opened cyclopropane derivatives) can be minimized by controlling reaction temperature and avoiding protic solvents .
Q. How does the cyclopropyl group influence the compound’s stability and bioactivity compared to analogs?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests under heat/light to compare hydrolysis rates of cyclopropyl vs. non-cycloprolyl analogs.
- Bioactivity Assays : Use in vitro models (e.g., enzyme inhibition) to correlate cyclopropyl-induced steric effects with activity. For example, cyclopropyl may enhance metabolic stability by resisting oxidation .
Q. What experimental designs are suitable for studying environmental fate, such as abiotic degradation pathways?
- Methodological Answer :
- Hydrolysis Studies : Expose the compound to aqueous buffers at varying pH (2–12) and analyze degradation products via LC-MS.
- Photolysis : Use UV irradiation chambers to simulate sunlight exposure and identify photodegradants .
- Ecotoxicity : Assess impacts on model organisms (e.g., Daphnia magna) using OECD guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
